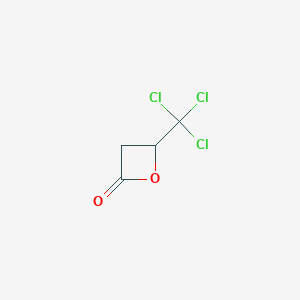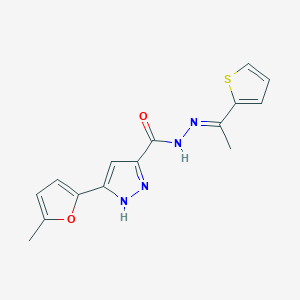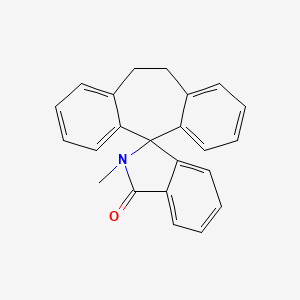![molecular formula C20H11N3O4 B11994345 4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11994345.png)
4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one is a complex heterocyclic compound that combines the structural features of chromenone and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-2H-chromen-2-one with appropriate aldehydes and amines under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for diverse applications .
Wissenschaftliche Forschungsanwendungen
4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromenone and pyrimidine derivatives, such as:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(4-((3-nitro-2-oxo-2H-chromene-4yl)amino)phenyl)morpholine-3-one
Uniqueness
What sets 4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one apart is its unique combination of chromenone and pyrimidine structures, which endows it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H11N3O4 |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
4-amino-2-(2-oxochromen-3-yl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H11N3O4/c21-17-15-16(11-6-2-4-8-14(11)27-20(15)25)22-18(23-17)12-9-10-5-1-3-7-13(10)26-19(12)24/h1-9H,(H2,21,22,23) |
InChI-Schlüssel |
ZRSRUKQEHMSIGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C(=N3)N)C(=O)OC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylidene]benzenesulfonamide](/img/structure/B11994264.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11994271.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)

![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)



![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11994312.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994330.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994335.png)

